molecular formula C7H11NO3 B2866965 Methyl 2-oxopiperidine-4-carboxylate CAS No. 25504-47-6

Methyl 2-oxopiperidine-4-carboxylate

Cat. No.: B2866965
CAS No.: 25504-47-6
M. Wt: 157.169
InChI Key: BIESXMIFDWYKTQ-YFKPBYRVSA-N
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Description

“Methyl 2-oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of “this compound” involves an acid-mediated 6-endo-trig cyclisation of amine-substituted enones . This process is performed under conditions that prevent the removal of the Boc-protecting group or acetal formation . The key cyclisation generates the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in an acid-mediated 6-endo-trig cyclisation of amine-substituted enones . This reaction is key to the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 157.17 . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Benzylation : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to chiral 3-benzylpiperidine derivatives, has been achieved using phase-transfer catalysts. This process is notable for its use of inexpensive materials, mild conditions, and moderate enantioselectivity, proving useful in the preparation of biologically active compounds (Wang, Zhao, Xue, & Chen, 2018).

Intermediate in Drug Synthesis

  • Synthesis of Jak3 Inhibitor Intermediate : An efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, has been outlined. The method offers advantages like readily available raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Stereochemistry in Derivatives

  • Study of 3-Azabicyclo[3.3.1]nonane Derivatives : Research on the stereochemical aspects of Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates has been conducted. This study includes the formation and further transformation of various substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates (Vafina et al., 2003).

Mechanism of Action

The specific mechanism of action of “Methyl 2-oxopiperidine-4-carboxylate” depends on the context in which it is used. For example, in the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, it acts as a starting reagent .

Safety and Hazards

“Methyl 2-oxopiperidine-4-carboxylate” is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and wearing protective clothing .

Future Directions

The future directions for “Methyl 2-oxopiperidine-4-carboxylate” are likely to involve its continued use in the synthesis of various compounds. Its role as a starting reagent in the synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines suggests potential applications in the development of new pharmaceuticals and other chemically active compounds .

Properties

IUPAC Name

methyl 2-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESXMIFDWYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25504-47-6
Record name methyl 2-oxopiperidine-4-carboxylate
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